Superior sp³ Character Compared to Average Drug Molecules Improves Developability Potential
N-(Adamantan-1-ylmethyl)-2-chloro-N-methylacetamide exhibits a Fraction sp³ (Fsp³) of 0.9286, as reported by the vendor . This value is more than twice the median Fsp³ of 0.40 for oral drugs entering Phase I (mean 0.43 for launched oral drugs) [1]. High Fsp³ has been positively correlated with clinical success, lower toxicity, and improved solubility in drug discovery campaigns [1]. The N‑demethylated analog (N-(adamantan-1-ylmethyl)-2-chloroacetamide, CAS 81099-48-1) has an estimated Fsp³ of 0.923 (one fewer sp³ carbon), which is marginally lower but still very high; however, the target compound retains the advantage of maximal saturation while incorporating the N‑methyl group that eliminates the hydrogen‑bond donor, a feature known to influence permeability and metabolic stability (class‑level inference, comparator data predicted) [1].
| Evidence Dimension | Fraction sp³ (Fsp³) – proportion of sp³-hybridised carbon atoms |
|---|---|
| Target Compound Data | 0.9286 |
| Comparator Or Baseline | Median Fsp³ for oral drugs entering Phase I = 0.40 (mean for launched oral drugs = 0.43); N-demethylated analog estimated Fsp³ ≈ 0.923 (predicted) |
| Quantified Difference | Target Fsp³ = 2.3 × Phase I oral drug median; ~0.006 higher than N-demethylated analog estimate |
| Conditions | Vendor-reported calculation based on molecular formula (C₁₄H₂₂ClNO); comparator drug median from Lovering et al. (2009) analysis of 300+ compounds |
Why This Matters
A high Fsp³ is a recognised surrogate for favourable drug‑like properties, helping procurement scientists prioritise compounds with greater probability of downstream success in lead‑optimisation programmes.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
